2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate
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Overview
Description
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate is an organic compound with the molecular formula C16H12Cl2O4 It is a derivative of benzoic acid and is characterized by the presence of chloro, ethoxy, and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate typically involves the esterification of 2-Chloro-6-ethoxy-4-formylphenol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with amine or thiol groups.
Oxidation: Formation of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoic acid.
Reduction: Formation of 2-Chloro-6-ethoxy-4-hydroxyphenyl 4-chlorobenzoate.
Scientific Research Applications
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the design of novel pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chloro and formyl allows the compound to form covalent or non-covalent interactions with target molecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate can be compared with similar compounds such as:
2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate: Similar structure but with the chloro group positioned differently on the benzoate moiety.
2-Chloro-6-ethoxy-4-formylphenyl acetate: Lacks the additional chloro group on the benzoate moiety, resulting in different chemical properties and reactivity.
2-Chloro-6-ethoxy-4-formylphenyl benzoate: Similar structure but without the chloro substituent on the benzoate moiety.
Properties
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-2-21-14-8-10(9-19)7-13(18)15(14)22-16(20)11-3-5-12(17)6-4-11/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPNXGCNVOGDJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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